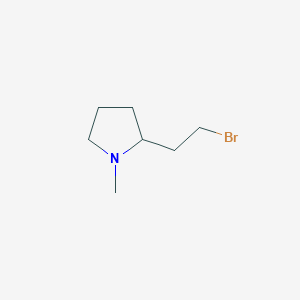

2-(2-Bromoethyl)-1-methylpyrrolidine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-(2-Bromoethyl)-1-methylpyrrolidine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official IUPAC name identifies the base pyrrolidine ring system with appropriate substitution patterns clearly defined through positional numbering. The compound carries the Chemical Abstracts Service registry number 87642-30-6, which serves as its unique identifier in chemical databases worldwide. This systematic identification enables precise communication among researchers and facilitates accurate database searches across various chemical information systems.

The molecular formula C₇H₁₄BrN reflects the elemental composition consisting of seven carbon atoms, fourteen hydrogen atoms, one bromine atom, and one nitrogen atom. The molecular weight of 192.10 grams per mole has been calculated through established computational methods and verified across multiple chemical databases. The compound exists in both free base and hydrobromide salt forms, with the hydrobromide salt designated by the distinct Chemical Abstracts Service number 1421601-96-8 and molecular formula C₇H₁₅Br₂N.

Structural identifiers including the Standard International Chemical Identifier and Simplified Molecular-Input Line-Entry System notations provide standardized representations of the molecular structure. The Standard International Chemical Identifier reads InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3, while the corresponding key appears as HEIUQVCWUAMJAG-UHFFFAOYSA-N. The Simplified Molecular-Input Line-Entry System notation CN1CCCC1CCBr concisely describes the connectivity pattern within the molecule.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted pyrrolidine derivatives, with the five-membered ring adopting specific conformational preferences that influence the overall molecular shape. The pyrrolidine ring system demonstrates inherent flexibility through ring puckering phenomena, where the ring can adopt different envelope conformations depending on environmental conditions and substitution patterns. Research on pyrrolidine ring puckering has established that these conformational preferences significantly influence the spatial arrangement of substituents and the overall molecular geometry.

Crystallographic Data and Solid-State Arrangement

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, related crystallographic studies on similar pyrrolidine derivatives provide valuable insights into potential solid-state arrangements. The crystallographic characterization of organic compounds requires high-quality single crystals that diffract X-rays to sufficient resolution for accurate structure determination. The formation of suitable crystals often depends on solvent selection, crystallization conditions, and the presence of specific intermolecular interactions that promote ordered packing arrangements.

The hydrobromide salt form of this compound may exhibit different crystallographic properties compared to the free base, as ionic interactions between the protonated nitrogen and bromide counterion can significantly influence crystal packing. Salt formation often leads to more ordered crystal structures due to the additional electrostatic interactions that help stabilize the solid-state arrangement. The molecular weight of 273.01 grams per mole for the hydrobromide salt reflects the addition of hydrogen bromide to the free base.

Crystallographic studies on related heterocyclic compounds have revealed that pyrrolidine derivatives often pack through a combination of van der Waals interactions, hydrogen bonding when appropriate functional groups are present, and halogen bonding involving bromine substituents. The bromine atom in the ethyl chain may participate in intermolecular halogen bonding interactions with electron-rich regions of neighboring molecules, potentially influencing the overall crystal packing arrangement and contributing to the stability of the solid-state structure.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about molecular structure and dynamics. Nuclear magnetic resonance spectroscopy represents a particularly powerful tool for structural elucidation, offering detailed insights into the connectivity and spatial relationships within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that can be assigned to specific hydrogen environments within the molecular structure.

The nuclear magnetic resonance spectrum recorded for the related chloro analog 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride demonstrates similar spectroscopic features expected for the bromo derivative. The spectrum shows distinct resonances for the pyrrolidine ring hydrogens, the ethyl chain hydrogens, and the methyl group attached to nitrogen. The chemical shifts of these signals provide information about the electronic environment of each hydrogen atom, with the proximity to electron-withdrawing groups causing characteristic downfield shifts.

| Nuclear Magnetic Resonance Signal Assignment | Chemical Shift Range (parts per million) | Multiplicity | Integration |

|---|---|---|---|

| Nitrogen-methyl hydrogens | 2.3-3.0 | Singlet | 3H |

| Pyrrolidine ring hydrogens | 1.8-3.2 | Complex multiplets | 6H |

| Ethyl chain hydrogens | 2.8-4.2 | Complex multiplets | 4H |

| Bromoethyl terminal hydrogens | 3.8-4.2 | Triplet | 2H |

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with specific functional groups. The infrared spectrum of this compound exhibits absorption bands corresponding to carbon-hydrogen stretching vibrations in the aliphatic region, carbon-carbon stretching modes, and carbon-nitrogen stretching vibrations characteristic of tertiary amines. The absence of nitrogen-hydrogen stretching bands confirms the complete substitution of the nitrogen atom.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 192, corresponding to the molecular weight of the compound. The fragmentation pattern provides additional structural confirmation through the identification of characteristic fragment ions. Alpha-cleavage adjacent to the nitrogen atom represents a common fragmentation pathway for amine compounds, producing resonance-stabilized nitrogen-containing cations. The presence of bromine isotopes creates characteristic isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Predicted collision cross section values have been calculated for various ionization modes of the compound, providing additional mass spectrometric characterization data. These values represent the effective collision area of the ionized molecule with buffer gas molecules in ion mobility spectrometry experiments, offering insights into the three-dimensional structure of gas-phase ions.

| Ionization Mode | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ångström²) |

|---|---|---|

| Protonated molecule [M+H]⁺ | 192.03824 | 138.3 |

| Sodium adduct [M+Na]⁺ | 214.02018 | 149.0 |

| Ammonium adduct [M+NH₄]⁺ | 209.06478 | 162.1 |

| Potassium adduct [M+K]⁺ | 229.99412 | 139.1 |

| Deprotonated molecule [M-H]⁻ | 190.02368 | 142.9 |

The comprehensive spectroscopic characterization of this compound through nuclear magnetic resonance, infrared, and mass spectrometry techniques provides a complete structural profile that confirms the molecular identity and reveals important details about the electronic and conformational properties of this pyrrolidine derivative.

Properties

IUPAC Name |

2-(2-bromoethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIUQVCWUAMJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732755 | |

| Record name | 2-(2-Bromoethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87642-30-6 | |

| Record name | 2-(2-Bromoethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Route

A common approach involves reacting 1-methylpyrrolidine with 2-bromoethyl halides or equivalents under nucleophilic substitution conditions. The bromoethyl group acts as an electrophile, and the pyrrolidine nitrogen or carbon can be functionalized accordingly.

- Reagents : 1-methylpyrrolidine, 2-bromoethanol or 1,2-dibromoethane.

- Conditions : Typically anhydrous solvents such as dichloromethane or tetrahydrofuran, inert atmosphere (argon or nitrogen), and low to moderate temperatures (0°C to room temperature).

- Outcome : Formation of 2-(2-bromoethyl)-1-methylpyrrolidine with yields up to 70% reported under optimized conditions.

This method benefits from mild conditions that limit side reactions and allow for subsequent purification by chromatography or crystallization.

Bromination of 1-Methylpyrrolidine Derivatives

Another preparation pathway involves direct bromination of 1-methylpyrrolidine or its derivatives using brominating agents such as hydrobromic acid or bromine sources in the presence of solvents like methanol.

- Process : 3-methylpyrrolidine is reacted with 2-bromoethanol in the presence of hydrobromic acid under reflux conditions.

- Industrial scale : Large-scale reactors maintain controlled temperature and stirring to ensure complete conversion and minimize by-products.

- Purification : Crystallization and filtration yield the hydrobromide salt of the bromoethylpyrrolidine derivative.

This method is advantageous for industrial production due to its scalability and relatively straightforward reaction setup.

Multi-step Synthesis via Malonate Intermediates

A more elaborate synthetic route involves the preparation of diethyl 2-(2-bromoethyl)-2-methylmalonate as an intermediate, followed by substitution and cyclization steps to form the pyrrolidine ring.

- Step 1 : Alkylation of diethyl-2-methylmalonate with 1,2-dibromoethane in dry tetrahydrofuran under reflux to form the bromoethylmalonate intermediate.

- Step 2 : Nucleophilic substitution with potassium phthalimide (Gabriel synthesis) to introduce nitrogen functionality.

- Step 3 : Hydrolysis and enzymatic resolution to generate chiral centers.

- Step 4 : Cyclization directed by para-nitrobenzyl bromide to form the pyrrolidinone ring, which can be further reduced to the desired pyrrolidine derivative.

This route allows for stereochemical control and is useful for synthesizing chiral analogs of this compound.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Reaction conditions such as temperature, solvent choice, and atmosphere significantly influence yield and purity. For example, maintaining anhydrous and inert conditions minimizes side reactions in nucleophilic substitution.

- Purification techniques like flash chromatography and crystallization are critical to isolate the target compound with high purity, especially when hydrobromide salts are formed.

- Enzymatic hydrolysis in the multi-step route allows for chiral resolution, which is valuable for synthesizing enantiomerically enriched compounds.

- Quenching and extraction steps, such as the addition of hydrochloric acid under ice bath conditions followed by ethyl acetate extraction, are commonly employed to isolate the product cleanly.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

2-(2-Bromoethyl)-1-methylpyrrolidine serves as an essential intermediate in the synthesis of more complex organic molecules. Its bromomethyl group enhances its reactivity, facilitating nucleophilic substitution reactions that are crucial for constructing new carbon-carbon bonds. This property makes it particularly valuable in the creation of chiral compounds and other derivatives that are pivotal in pharmaceutical development .

Synthesis of Optically Active Compounds

Researchers have utilized this compound to synthesize optically active 2-pyrrolidinones. These derivatives often contain multiple stereogenic centers, which are vital for developing biologically active substances. The ability to introduce various substituents at specific positions on the pyrrolidinone ring enhances the diversity of compounds available for further study.

Medicinal Chemistry

Pharmaceutical Development

The compound has garnered interest in medicinal chemistry for its potential applications in developing pharmaceuticals targeting the central nervous system. Its structure allows it to interact with various biological targets, leading to the synthesis of neuroactive drugs. Studies indicate that derivatives of this compound may exhibit properties similar to established neuroleptics or analgesics, suggesting a promising avenue for drug discovery .

Anticancer and Antibacterial Activities

Recent studies have highlighted the potential of pyrrolidine derivatives, including those synthesized from this compound, in anticancer and antibacterial applications. For instance, a library of novel 2-(het)arylpyrrolidine derivatives demonstrated significant anticancer activity against M-Hela tumor cell lines, outperforming standard treatments like tamoxifen in vitro. In vivo studies showed promising results regarding increased survival rates and life span extension .

Biological Studies

Building Block for Bioactive Molecules

This compound is frequently employed as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to form covalent bonds with nucleophilic sites on biological macromolecules allows it to modulate various biochemical pathways effectively .

Research on Transport Mechanisms

Studies have also explored the interactions of this compound with biological transport mechanisms. Notably, its ability to cross the blood-brain barrier positions it as a candidate for central nervous system-targeting drugs, making it an essential subject of research in pharmacology.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1-methylpyrrolidine involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group, facilitating substitution reactions. In biological systems, its mechanism may involve binding to specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 2-(2-Bromoethyl)-1-methylpyrrolidine and analogous compounds:

Biological Activity

2-(2-Bromoethyl)-1-methylpyrrolidine is an organic compound classified as an alkyl halide, with the molecular formula CHBrN and a molecular weight of approximately 192.10 g/mol. Its structure features a pyrrolidine ring substituted with a bromoethyl group at the second position and a methyl group at the first position. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHBrN

- Molecular Weight : 192.10 g/mol

- Structure : Pyrrolidine ring with bromoethyl and methyl substitutions.

Research indicates that compounds similar to this compound can exhibit significant biological activities, particularly through interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. The binding affinity and activity against specific biological targets are crucial for understanding its pharmacological profile.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarities to known antimicrobial agents indicate potential efficacy against various pathogens, including bacteria and fungi.

Neuroactive Properties

Given the presence of the pyrrolidine ring, this compound may interact with neurotransmitter systems, potentially influencing neuroactivity. Compounds with similar structures have been shown to affect dopamine and serotonin receptors, suggesting a pathway for further investigation into its neuroactive properties.

Comparative Analysis of Related Compounds

The following table summarizes key biological activities and mechanisms associated with this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Biological Activity | Notable Features |

|---|---|---|---|

| 1-(2-Bromoethyl)piperidine hydrobromide | 89796-22-5 | Neuroactive, potential antimicrobial | Contains a piperidine ring |

| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 88806-08-0 | Neuroactive properties | Features a propyl chain |

| (S)-5-Bromomethyl-2-pyrrolidinone | 72479-05-1 | Studied for biological activity | Contains a ketone functionality |

| (R)-5-(Bromomethyl)pyrrolidin-2-one | 98612-60-3 | Potential use in drug design | Exhibits different stereochemistry |

| 2-(2-Aminoethyl)-1-methylpyrrolidine | 51387-90-7 | Investigated for various therapeutic effects | Contains an amino group |

Case Studies

Antimicrobial Activity : In vitro studies have shown that derivatives of compounds similar to this compound exhibit significant inhibition against Mycobacterium tuberculosis strains. The mechanism likely involves disruption of cell wall synthesis through interactions with specific proteins.

Neuropharmacological Effects : A study highlighted the impact of pyrrolidine derivatives on neurotransmitter receptor modulation, suggesting potential applications in treating neurological disorders.

Research Findings

Recent literature has explored various synthesis methods for compounds related to this compound, emphasizing their reactivity and biological activity. For instance, studies utilizing vitamin B12 as a catalyst have demonstrated the compound's potential in forming more complex structures while retaining biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.